![molecular formula C11H15F3SeSi B14585584 Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane CAS No. 61634-69-3](/img/structure/B14585584.png)
Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane is an organosilicon compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a selanyl group and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane typically involves the reaction of trimethylsilyl chloride with a suitable trifluoromethylated phenylselanyl precursor. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane can undergo various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) can facilitate the substitution of the trimethylsilyl group.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent for introducing trifluoromethyl and selanyl groups into organic molecules, which can enhance the chemical and physical properties of the target compounds.
Biology: The compound can be used to study the effects of trifluoromethyl and selanyl groups on biological systems, including enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism by which Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the selanyl group can participate in redox reactions. The trimethylsilyl group can act as a protecting group or a leaving group in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Phenylselanyl derivatives: Compounds containing the phenylselanyl group, which exhibit similar redox properties.
Uniqueness
Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane is unique due to the combination of trifluoromethyl, selanyl, and trimethylsilyl groups in a single molecule
Propriétés
Numéro CAS |
61634-69-3 |
|---|---|
Formule moléculaire |
C11H15F3SeSi |
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
trimethyl-[[3-(trifluoromethyl)phenyl]selanylmethyl]silane |
InChI |
InChI=1S/C11H15F3SeSi/c1-16(2,3)8-15-10-6-4-5-9(7-10)11(12,13)14/h4-7H,8H2,1-3H3 |
Clé InChI |
QGLFDVWJDBMGSV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C[Se]C1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


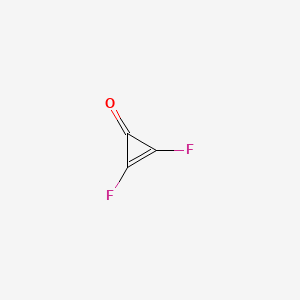


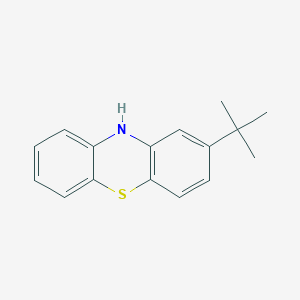

![(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14585537.png)
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
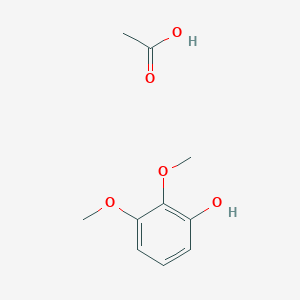
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
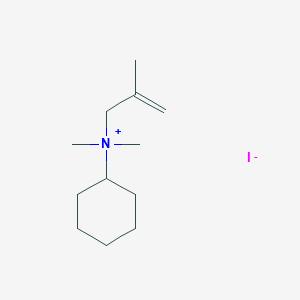
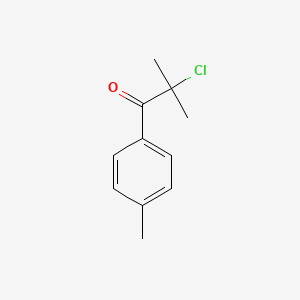
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)


